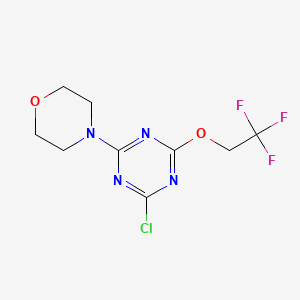

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Descripción

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a substituted 1,3,5-triazine derivative characterized by three distinct substituents:

- Chlorine at position 2, which confers electrophilic reactivity for nucleophilic substitution reactions.

- Morpholine at position 4, a saturated heterocyclic amine that enhances solubility in polar solvents and modulates electronic effects.

- Trifluoroethoxy at position 6, a strongly electron-withdrawing group due to the trifluoromethyl moiety, influencing both steric and electronic properties.

This compound is structurally tailored for applications in agrochemicals or pharmaceuticals, where its substituents likely enhance stability, bioavailability, and target specificity.

Propiedades

IUPAC Name |

4-[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N4O2/c10-6-14-7(17-1-3-18-4-2-17)16-8(15-6)19-5-9(11,12)13/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNBSOBSLYOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Solvents

Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred to dissolve cyanuric chloride and facilitate nucleophilic substitution reactions.

Temperature Control : The reaction is conducted under controlled temperatures, often starting at low temperatures (0–10°C) to selectively substitute one chlorine atom at a time and prevent over-substitution.

Base Use : Bases like sodium hydride or sodium methoxide are used to generate alkoxide nucleophiles from 2,2,2-trifluoroethanol for the etherification step.

Stepwise Synthetic Procedure

| Step | Reactants & Conditions | Description | Yield & Purity Notes |

|---|---|---|---|

| 1 | Cyanuric chloride + morpholine, DMF, 0–10°C | Morpholine substitutes chlorine at 4-position selectively, forming 4-(morpholin-4-yl)-2,6-dichloro-1,3,5-triazine intermediate | High selectivity achieved by temperature control; yield typically >85% |

| 2 | Intermediate + 2,2,2-trifluoroethanol + base, DMF or DCM, room temperature to reflux | The 6-position chlorine is replaced by trifluoroethoxy group via nucleophilic substitution by trifluoroethoxide ion | Reaction monitored by TLC or HPLC; yields reported up to 80–90% |

| 3 | Work-up and purification | Quenching with water, extraction, recrystallization from solvents like heptane or ethyl acetate | Purity enhanced to >99% by recrystallization |

Representative Reaction Scheme

- Cyanuric chloride + Morpholine → 4-(morpholin-4-yl)-2,6-dichloro-1,3,5-triazine

- Intermediate + 2,2,2-trifluoroethanol (in presence of base) → 2-chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Research Findings and Optimization

Temperature Control : Maintaining low temperature during the first substitution step minimizes polysubstitution and side reactions, improving selectivity and yield.

Solvent Choice : DMF is favored for its ability to dissolve both reactants and intermediates effectively, facilitating smooth substitution reactions.

Purification : Recrystallization from non-polar solvents such as heptane significantly improves product purity, reaching up to 99.5%, as demonstrated in related triazine preparations.

Yield : Overall yields for similar disubstituted triazines range between 85% and 91%, with careful control of stoichiometry and reaction time.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Starting Material | Cyanuric chloride | Provides reactive triazine core |

| First Nucleophile | Morpholine | Selective substitution at 4-position |

| Second Nucleophile | 2,2,2-Trifluoroethanol (alkoxide form) | Substitution at 6-position |

| Solvent | DMF or DCM | Solubilizes reactants, promotes substitution |

| Temperature | 0–10°C (first step), RT to reflux (second) | Controls selectivity and reaction rate |

| Base | Sodium hydride or sodium methoxide | Generates alkoxide for trifluoroethoxy substitution |

| Purification | Recrystallization from heptane or ethyl acetate | Enhances purity to >99% |

| Yield | 85–91% | High efficiency with optimized conditions |

Notes on Industrial and Laboratory Scale Synthesis

The synthesis is scalable, with patent literature describing kilogram-scale preparation of related triazines using similar conditions.

Avoidance of water during the reaction prevents hydrolysis of cyanuric chloride to cyanuric acid, which can reduce yield and complicate purification.

Recovery and recycling of solvents like heptane reduce production costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Comparative Insights

- Reactivity: The target compound’s chlorine at position 2 enables nucleophilic substitution, similar to atrazine .

- Solubility : Morpholine-containing derivatives (e.g., 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine) exhibit higher polarity and water solubility than aryl-substituted analogues (e.g., 2-Chloro-4-(3-chloro-phenyl)-6-phenyl-triazine) .

- Bioactivity: Atrazine’s ethyl/isopropylamino groups confer herbicidal activity via inhibition of Photosystem II. The target compound’s trifluoroethoxy group may enhance lipid membrane penetration, improving efficacy in resistant weeds .

Actividad Biológica

2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a triazine core with various substituents that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 298.65 g/mol. The structure includes a morpholine ring and a trifluoroethoxy group, which contribute to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine |

| Molecular Weight | 298.65 g/mol |

| CAS Number | 1283693-68-4 |

The biological activity of 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Potential Targets:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Interaction with G protein-coupled receptors (GPCRs) could lead to altered cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing the viability of certain cancer cell lines.

- Antiviral Activity : There is emerging evidence that compounds with similar structures exhibit antiviral effects. Further studies are needed to confirm the efficacy of this specific compound against viral pathogens.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

- Antimicrobial Evaluation : In a screening assay against Gram-positive and Gram-negative bacteria, the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to known antibiotics .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitutions on a triazine core. Key steps include:

- Triazine Core Formation: Start with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the precursor.

- Substitution Reactions:

- Trifluoroethoxy Introduction: React cyanuric chloride with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃) in aprotic solvents like THF or DMF at 60–80°C for 6–8 hours .

- Morpholine Substitution: Introduce morpholine via nucleophilic aromatic substitution (40–60°C, 12–24 hours) using solvents such as acetonitrile. Microwave-assisted synthesis can reduce reaction time to 1–2 hours with improved yields (e.g., 75% vs. 50% traditional) .

- Final Chlorination: Retain the remaining chloride for further functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.